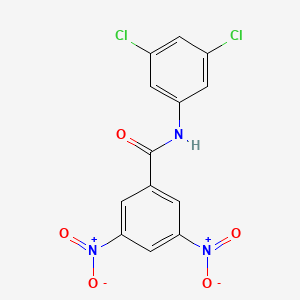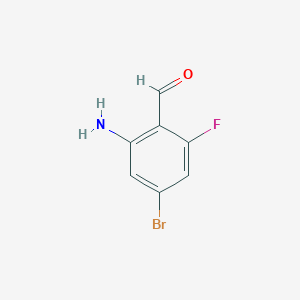![molecular formula C19H11ClN2O5 B2409311 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931352-31-7](/img/structure/B2409311.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate” is a complex organic molecule that contains several functional groups, including a 4-chlorophenyl group, a 1,2,4-oxadiazole ring, and a 2H-chromen-8-yl acetate group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 4-chlorophenyl group could potentially be introduced via a Friedel-Crafts acylation or alkylation . The 1,2,4-oxadiazole ring could be formed through a cyclization reaction . The 2H-chromen-8-yl acetate group might be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-chlorophenyl group is a type of aromatic ring, which would contribute to the overall stability of the molecule . The 1,2,4-oxadiazole ring is a heterocyclic ring that contains two nitrogen atoms and one oxygen atom . The 2H-chromen-8-yl acetate group is a type of lactone, which is a cyclic ester .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the 4-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions . The 1,2,4-oxadiazole ring might be able to participate in nucleophilic substitution reactions . The 2H-chromen-8-yl acetate group could potentially undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 4-chlorophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and its ability to cross cell membranes . The 1,2,4-oxadiazole ring might contribute to the compound’s stability and resistance to metabolism .Wissenschaftliche Forschungsanwendungen
Structural and Interaction Studies
- Molecular Structure and Interactions : The compound's structure, involving an oxadiazole ring linked to chromene and chlorophenyl substituents, exhibits various weak interactions, including C—H⋯O and C—H⋯Cl hydrogen bonds, forming two-dimensional sheets. These interactions are crucial in understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Baral, Nayak, Pal, & Mohapatra, 2018).
Synthesis and Characterization
- Synthesis Techniques : Efficient synthesis methods for oxadiazole derivatives, including those similar to the compound , have been developed. For example, microwave thermolysis and reactions under microwave irradiation are used for rapid synthesis, highlighting advancements in synthesis technology that could be applicable to this compound (Mogilaiah & Reddy, 2005); (Rao, Reddy, Jyotsna, & Sait, 2014).
Biological Applications
Antibacterial and Antifungal Properties : Research has shown that oxadiazole derivatives, particularly those linked with chromene, have demonstrated significant antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Molnar et al., 2018); (Mahesh et al., 2022).
Antimycobacterial Activity : Certain 1,2,4-oxadiazole derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications of the compound in treating tuberculosis or related bacterial infections (Kumar et al., 2011).
Enzyme Inhibition Properties : Some related oxadiazole compounds have been investigated for their lipase and α-glucosidase inhibition, indicating potential for the compound in metabolic and digestive disorder treatments (Bekircan, Ülker, & Menteşe, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O5/c1-10(23)25-15-4-2-3-12-9-14(19(24)26-16(12)15)18-21-17(22-27-18)11-5-7-13(20)8-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDTYYWLMFNDMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)
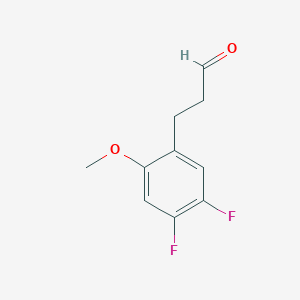
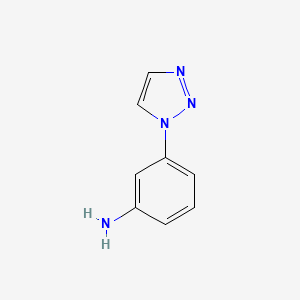
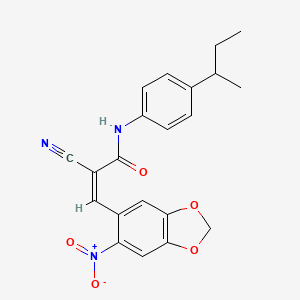
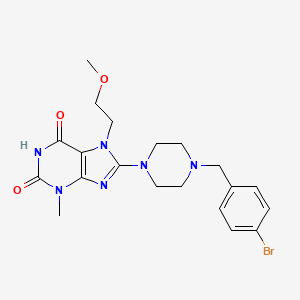
![2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2409238.png)
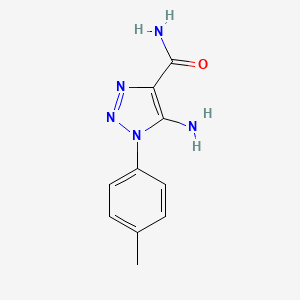
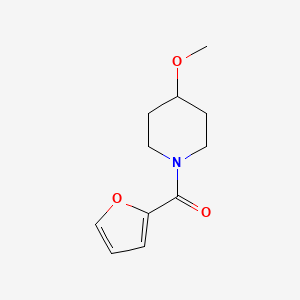
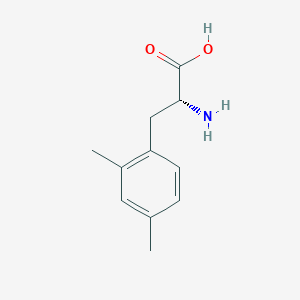
![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)
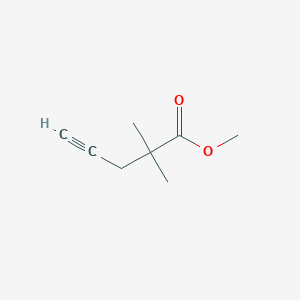
![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)
